molecular formula C34H37N3O9 B12823230 2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide

2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide

Cat. No.: B12823230
M. Wt: 631.7 g/mol
InChI Key: JAXWIYUQKIBYAA-SSKIFPDDSA-N
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Description

2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a pyrimidine moiety, and multiple aromatic groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the pyrimidine moiety, and the attachment of the aromatic groups. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyrimidine moiety may produce dihydropyrimidine derivatives.

Scientific Research Applications

2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-ethylacetamide
  • **2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-propylacetamide

Uniqueness

The uniqueness of 2-(((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl)oxy)-N-methylacetamide lies in its specific structural features, such as the combination of the tetrahydrofuran ring, pyrimidine moiety, and multiple aromatic groups. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C34H37N3O9

Molecular Weight

631.7 g/mol

IUPAC Name

2-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide

InChI

InChI=1S/C34H37N3O9/c1-21-18-37(33(41)36-31(21)40)32-30(44-20-28(38)35-2)29(39)27(46-32)19-45-34(22-8-6-5-7-9-22,23-10-14-25(42-3)15-11-23)24-12-16-26(43-4)17-13-24/h5-18,27,29-30,32,39H,19-20H2,1-4H3,(H,35,38)(H,36,40,41)/t27-,29-,30-,32-/m1/s1

InChI Key

JAXWIYUQKIBYAA-SSKIFPDDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCC(=O)NC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCC(=O)NC

Origin of Product

United States

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